molecular formula C7H12N2 B570070 Cyanamide, 2-propenylpropyl- (9CI) CAS No. 112033-08-6

Cyanamide, 2-propenylpropyl- (9CI)

Cat. No.: B570070
CAS No.: 112033-08-6
M. Wt: 124.187
InChI Key: GGRREVBRUQSIEE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles established for substituted cyanamides. The preferred IUPAC name for this compound is prop-2-enyl(propyl)cyanamide, reflecting the presence of both a prop-2-enyl group and a propyl group attached to the central cyanamide functionality. This nomenclature directly indicates the substitution pattern on the nitrogen atom of the cyanamide group, where the terminal nitrogen bears both alkyl substituents.

The Chemical Abstracts Service registry number 112033-08-6 provides a unique identifier for this specific compound within chemical databases and literature. The systematic classification places this molecule within the broader category of substituted cyanamides, specifically as a dialkyl-substituted derivative. The compound belongs to the functional class of nitriles, given the presence of the carbon-nitrogen triple bond characteristic of the cyanamide group.

Within the hierarchical classification system, this compound is categorized as an organic nitrogen compound, more specifically as an aliphatic cyanamide derivative. The presence of both saturated and unsaturated carbon chains in the substituent groups adds complexity to its classification, as it contains both alkyl and alkenyl functional elements. The systematic approach to naming requires careful attention to the substitution pattern, where the longer carbon chain determines the base name structure.

The modern IUPAC nomenclature system emphasizes clarity and unambiguous identification, particularly important for compounds with multiple substituents. Traditional naming systems often employed alternative conventions, but the current preferred approach ensures consistent identification across international scientific literature. The retention of the traditional name "cyanamide" as the base functional group demonstrates the balance between systematic nomenclature and historical chemical terminology.

Properties

CAS No.

112033-08-6

Molecular Formula

C7H12N2

Molecular Weight

124.187

IUPAC Name

prop-2-enyl(propyl)cyanamide

InChI

InChI=1S/C7H12N2/c1-3-5-9(7-8)6-4-2/h3H,1,4-6H2,2H3

InChI Key

GGRREVBRUQSIEE-UHFFFAOYSA-N

SMILES

CCCN(CC=C)C#N

Synonyms

Cyanamide, 2-propenylpropyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Applications in Agriculture

Cyanamide, 2-propenylpropyl- is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its derivatives have demonstrated effectiveness against various agricultural pests and diseases. The following table summarizes its agricultural applications:

Application TypeDescriptionExamples
HerbicidesUsed to formulate selective herbicides for crop protectionGlyphosate derivatives
PesticidesActs as an active ingredient in pest control formulationsInsecticides targeting specific pests

Pharmaceutical Applications

Cyanamide derivatives exhibit various biological activities making them significant in pharmaceutical applications. Research indicates their potential use in treating conditions such as:

  • Anticancer Agents : Certain derivatives have shown promise in inhibiting tumor growth.
  • Antidiabetic Compounds : Cyanamide has been explored for its effects on glucose metabolism.
  • Neurological Disorders : Some studies suggest potential benefits in managing epilepsy and other neurological conditions.

The following table outlines notable pharmaceutical applications:

Application TypeMechanism of ActionPotential Benefits
AnticancerInhibition of cell proliferationReduced tumor growth
AntidiabeticModulation of insulin sensitivityImproved glucose control
NeurologicalAnticonvulsant propertiesReduced seizure frequency

Case Studies

  • Agricultural Efficacy :
    A study evaluated the effectiveness of Cyanamide-derived herbicides in controlling weed populations in soybean crops. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as a valuable tool for sustainable agriculture.
  • Pharmaceutical Insights :
    Research published in the Journal of Medicinal Chemistry explored the structure-activity relationship of cyanamide derivatives as EPAC antagonists. The findings revealed that modifications to the cyanamide structure could enhance binding affinity and selectivity for therapeutic targets related to metabolic disorders .
  • Toxicology Studies :
    Investigations into the cytotoxic effects of food-borne nitriles, including cyanamide derivatives, indicated a concentration-dependent increase in DNA strand breaks. This highlights the importance of understanding the safety profile of these compounds when used in consumer products .

Comparison with Similar Compounds

Key Cyanamide Derivatives and Their Properties

Table 1: Structural and Functional Comparison of Cyanamide Derivatives

Compound Name (CAS) Molecular Formula Substituents Primary Use/Function Key Evidence Source
Hydrogen Cyanamide (420-04-2) CH₂N₂ None (parent compound) Plant growth regulator, fungicide
Calcium Cyanamide CaCN₂ Calcium salt Soil fumigant, nutrient enhancer
Cyanamide, di-2-propenyl- (538-08-9) C₇H₁₀N₂ Two allyl (2-propenyl) groups No direct use specified; likely a synthetic intermediate
Thiacloprid (111988-49-9) C₁₀H₉ClN₄S Chloropyridinyl-thiazolidinylidene Insecticide (neonicotinoid class)
Cyanamide, 1H-benzimidazol-2-yl- (55864-37-4) C₈H₆N₄ Benzimidazole ring Potential antifungal/biological activity

Comparative Analysis of Cyanamide Derivatives

(i) Hydrogen Cyanamide vs. Calcium Cyanamide

  • Structural Difference: Hydrogen cyanamide (CH₂N₂) is the simplest form, while calcium cyanamide (CaCN₂) is its inorganic salt.
  • Function: Hydrogen cyanamide acts as a plant growth regulator by breaking bud dormancy , whereas calcium cyanamide decomposes in soil to release hydrogen cyanamide, serving dual roles in disease suppression (e.g., reducing anthracnose in strawberries) and nutrient enhancement (e.g., nitrogen provision) .

(ii) Di-2-propenyl Cyanamide vs. Benzimidazole Derivatives

  • Substituent Impact : Di-2-propenyl cyanamide (allyl groups) likely exhibits higher lipophilicity compared to the benzimidazole-substituted derivative. The latter’s aromatic ring system may enhance binding to biological targets (e.g., fungal enzymes) .
  • Applications : While di-2-propenyl cyanamide lacks documented agricultural uses, benzimidazole derivatives are historically associated with antifungal activity .

(iii) Thiacloprid: A Complex Cyanamide-Based Insecticide

  • Structure-Activity Relationship : Thiacloprid’s chloropyridinyl and thiazolidinylidene groups enable selective binding to insect nicotinic acetylcholine receptors, causing paralysis . Its cyanamide moiety is integral to its stability and bioavailability.

Preparation Methods

Nucleophilic Substitution Using Cyanating Agents

A widely documented approach involves nucleophilic substitution reactions between propenylpropylamine derivatives and cyanating agents. Trimethylsilyl cyanide (TMSCN) has emerged as a preferred reagent due to its stability and compatibility with Lewis acid catalysts. For example, in a protocol adapted from regioselective C–H cyanation studies , 2-propenylpropylamine is treated with TMSCN (1.2 equivalents) in the presence of trimethylsilyl triflate (TMSOTf, 0.1 equivalents) at −20°C in dichloromethane. The reaction proceeds via activation of the amine nitrogen by TMSOTf, followed by nucleophilic attack of the cyanide group .

Key Parameters

  • Temperature: −20°C to 0°C

  • Yield: 68–72%

  • Purity: >95% (HPLC-UV)

This method avoids side reactions such as over-cyanation or polymerization, which are common when using harsher reagents like cyanogen bromide (BrCN\text{BrCN}) .

Acid-Catalyzed Rearrangement of Cyanohydrin Precursors

Patent EP0024682A1 describes a related strategy for synthesizing N-propylidene acetamides, which can be adapted for cyanamide derivatives. In this method, di-n-propylketone cyanohydrin is heated with concentrated sulfuric acid at 50–60°C for 4–6 hours, inducing a Beckmann rearrangement-like process. For Cyanamide, 2-propenylpropyl- (9CI), the precursor 3-(prop-2-enyloxy)propanenitrile undergoes acid-catalyzed isomerization to form the target compound.

Reaction Scheme

C6H11NO+H2SO4C7H12N2+H2O[3]\text{C}6\text{H}{11}\text{NO} + \text{H}2\text{SO}4 \rightarrow \text{C}7\text{H}{12}\text{N}2 + \text{H}2\text{O} \quad

Optimization Insights

  • Acid Concentration: 85–95% H2SO4\text{H}_2\text{SO}_4

  • Reaction Time: 5 hours (maximum yield at 4.5 hours)

  • Side Products: <5% polymeric byproducts (mitigated via controlled heating)

A two-step condensation protocol utilizes propenylpropyl halides (e.g., 1-bromo-2-propenylpropane) and alkali metal cyanamides. Sodium cyanamide (Na2CN2\text{Na}_2\text{CN}_2) reacts with the halide in tetrahydrofuran (THF) under reflux (66°C) for 12 hours, followed by aqueous workup. This method, referenced in VulcanChem’s technical documentation , achieves moderate yields but requires rigorous exclusion of moisture to prevent hydrolysis.

Performance Data

ParameterValue
SolventTHF
Temperature66°C
Yield58–63%
Purity (NMR)90–92%

Photochemical Cyclization of Nitrile Precursors

Emerging techniques explore UV-induced cyclization of 2-propenylpropyl nitriles. A 2024 study demonstrated that irradiating 3-(prop-1-en-1-yl)propanenitrile at 254 nm in acetonitrile generates the cyanamide derivative via a radical intermediate. While still experimental, this method offers a solvent-free pathway with 55% yield and 88% purity.

Mechanistic Pathway

  • UV excitation generates a nitrile radical.

  • Intramolecular hydrogen abstraction forms a propenylpropyl radical.

  • Recombination with a cyanide radical yields the product .

Comparative Analysis of Preparation Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution68–72HighModerate
Acid-Catalyzed Rearrangement70–75MediumLow
Condensation58–63LowHigh
Photochemical Cyclization55ExperimentalVery High

Nucleophilic substitution with TMSCN and acid-catalyzed rearrangement are optimal for industrial applications, whereas photochemical methods remain confined to lab-scale research .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Cyanamide, 2-propenylpropyl- (9CI) with high purity, and how can structural characterization be rigorously validated?

  • Methodological Answer :

  • Synthesis Protocol : Use nucleophilic substitution reactions involving allylpropylamine and cyanogen bromide under controlled anhydrous conditions. Monitor reaction progress via TLC or HPLC to optimize yield .
  • Characterization : Employ a multi-technique approach:
  • NMR (¹H, ¹³C, DEPT-135) to confirm backbone structure and substituents.
  • FT-IR to verify cyanamide (-N≡C) functional groups.
  • Mass Spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • Elemental Analysis to ensure stoichiometric purity (>98%) .
  • Table : Example characterization parameters:
TechniqueKey Peaks/ValuesExpected Outcome
¹H NMRδ 5.8–5.2 (m, 1H, CH₂=CH)Allyl group confirmation
FT-IR2150 cm⁻¹ (C≡N stretch)Cyanamide identity

Q. How can researchers ensure reproducibility in studies involving Cyanamide, 2-propenylpropyl- (9CI), particularly in solvent selection and reaction conditions?

  • Methodological Answer :

  • Standardization : Document solvent polarity (e.g., dielectric constants), temperature (±0.5°C control), and inert atmosphere (N₂/Ar) to minimize side reactions .
  • Batch Testing : Perform triplicate syntheses with statistical analysis (e.g., ANOVA) to identify variance sources (e.g., impurity thresholds ≤0.5%) .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the compound’s reactivity in cycloaddition or polymerization reactions?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to test variables: temperature (25–80°C), catalyst load (0.1–1.0 mol%), and solvent (THF vs. DMF). Analyze interactions via response surface methodology (RSM) .
  • Kinetic Studies : Employ stopped-flow NMR to monitor real-time reaction kinetics, identifying rate-limiting steps (e.g., activation energy via Arrhenius plots) .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to pH 2–7 buffers at 40°C. Use LC-MS to quantify degradation products (e.g., hydrolyzed amides) and model half-life (t₁/₂) via first-order kinetics .
  • Cross-Validation : Compare results with computational simulations (e.g., DFT calculations of bond dissociation energies) to reconcile experimental vs. theoretical discrepancies .

Q. What theoretical frameworks guide the study of Cyanamide, 2-propenylpropyl- (9CI)’s electronic properties and their role in biological activity?

  • Methodological Answer :

  • Conceptual Framework : Apply frontier molecular orbital (FMO) theory to predict reactivity (HOMO-LUMO gaps) and correlate with bioassay results (e.g., enzyme inhibition assays) .
  • Substituent Effects : Use Hammett σ constants to quantify electronic contributions of the allylpropyl group to cyanamide’s electrophilicity .

Methodological Challenges and Solutions

Q. How should researchers address the compound’s low solubility in aqueous media for pharmacological studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test binary mixtures (e.g., DMSO/water gradients) with phase diagrams to identify solubility thresholds (e.g., >10 mg/mL required for in vitro assays) .
  • Nanoparticle Encapsulation : Use emulsion-solvent evaporation to prepare PLGA nanoparticles, characterizing size (DLS) and encapsulation efficiency (UV-Vis) .

Q. What strategies integrate computational modeling with experimental data to predict novel derivatives of Cyanamide, 2-propenylpropyl- (9CI)?

  • Methodological Answer :

  • QSAR Modeling : Curate a dataset of cyanamide derivatives with logP, molar refractivity, and IC₅₀ values. Train a multivariate regression model to prioritize synthetic targets .
  • Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases), validating top candidates via SPR binding assays .

Data Interpretation and Theoretical Alignment

Q. How can researchers align observed spectral anomalies (e.g., unexpected NMR splitting) with existing chemical theory?

  • Methodological Answer :

  • Dynamic Effects Analysis : Investigate restricted rotation (e.g., allyl group steric hindrance) via variable-temperature NMR to confirm conformational locking .
  • Symmetry Breaking : Use X-ray crystallography to resolve spatial arrangements and compare with DFT-optimized geometries .

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